(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is a chemical compound with the molecular formula and a molecular weight of approximately 241.1 g/mol. It is classified under the category of dioxanes, which are cyclic ethers featuring two oxygen atoms in a six-membered ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities.
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane falls under the classification of halogenated organic compounds, specifically brominated derivatives. Its structural features categorize it within the broader class of dioxanes, which are known for their applications in pharmaceuticals and as intermediates in organic synthesis.
The synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane can be achieved through several methods. One common approach involves the bromination of a suitable precursor compound using brominating agents such as N-bromosuccinimide in the presence of a solvent like dichloromethane. This method typically requires careful temperature control to ensure optimal yields and purity of the product.
The molecular structure of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane features a six-membered dioxane ring with a bromomethyl group attached at the 4-position and a phenyl group at the 2-position. This configuration provides distinct stereochemistry due to the presence of the chiral center at the 4-position.
Key structural data includes:
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane can participate in various chemical reactions typical for halogenated compounds:
The reactivity of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane allows it to serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals through these reactions.
The mechanism by which (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane exerts its effects involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic character allows it to engage with nucleophiles in biological systems or synthetic pathways.
The specific interactions depend on the context in which this compound is used, particularly in medicinal chemistry where it may interact with biological targets or enzymes.
Key physical properties include:
Chemical properties are characterized by its reactivity as a brominated compound:
Safety data indicates that it may pose risks such as irritation upon contact .
(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane has potential applications in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds. Its unique structure may contribute to developing novel drugs targeting specific biological pathways or diseases. Additionally, it may be utilized in research settings for studying reaction mechanisms involving dioxane derivatives or halogenated compounds .
The construction of the enantiomerically enriched 1,3-dioxane scaffold is foundational to efficient synthesis of the target compound. Cyclic acetals like 1,3-dioxanes are typically synthesized via acid-catalyzed condensation of carbonyl compounds with 1,3-diols. Standard procedures employ Brønsted or Lewis acid catalysts (e.g., p-toluenesulfonic acid) under azeotropic water removal using Dean-Stark apparatus [2]. Achieving high enantioselectivity in this process requires sophisticated catalytic systems:
Table 1: Catalytic Asymmetric Methods for 1,3-Dioxane Synthesis
| Catalyst System | Reaction Type | Key Features | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| TMSOTf / Chiral Ligand | Noyori-type Condensation | Mild conditions, uses MSTFA | Up to >90% (model systems) | [2] |
| ZrCl₄ | Acetalization | Chemoselective, mild, tolerates sensitive groups | N/A (achiral catalyst) | [2] |
| Eosin Y (Visible Light) | Photocatalyzed Protection | Neutral conditions, acid-sensitive substrates OK | N/A (achiral catalyst) | [2] |
| CPA (BINOL/VAPOL type) | Desymmetrization/KR | Broad substrate scope, high tunability | Up to 85-99% (reported) | [7] [8] |
| Chiral Dinaphthodioxaphosphepine | Prins-Kriewitz Hydroxyalkylation | Specialized for aryl dioxanes | 85% (for 4-phenyl deriv.) | [8] |
Introducing the bromomethyl group at C4 with strict control over the S-configuration is paramount. Strategies involve either direct functionalization of pre-formed chiral dioxanes or asymmetric construction of the bromomethyl-bearing center.
Table 2: Bromomethylation Strategies at C4
| Strategy | Key Reagents/Conditions | Advantages | Challenges/Stereochemical Outcome |
|---|---|---|---|
| Diast. Ring-Opening | Br⁻ Source (TMSBr, NaBr), Lewis Acid (SnCl₄, TiCl₄) | Leverages existing chiral scaffold | Limited direct precedents for CH₂Br |
| Chiral Pool (e.g., Leucinal Deriv.) | 1. Diol Protection2. OH→CH₂OH installation3. Appel Rxn (PPh₃/CBr₄) | Uses readily available chirality | Multi-step; Mod stereoselectivity in step 2 |
| Asym. Cyclization/KR | Chiral acid catalyst (CSA, Phosphoric acid), Chiral diol | High ee/cis-selectivity possible | Optimization critical; Specific conditions |
| Directed Bromination (C4-CH₂OH) | PBr₃, PPh₃/CBr₄ in inert solvents (DCM, Et₂O) | High yielding, typically retention config. | Requires prior installation of CH₂OH |
The 1,3-dioxane ring itself often functions as a protecting group for aldehydes or ketones, imparting significant stability compared to acyclic acetals. However, synthetic manipulation of the C4 bromomethyl group in (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane necessitates understanding the ring's stability under various conditions encountered downstream [2] [5].
Table 3: Stability of 1,3-Dioxanes Under Representative Conditions
| Condition Type | Representative Reagents/Conditions | Stability of 1,3-Dioxane | Comments |
|---|---|---|---|
| Bases | LDA, NEt₃, Pyridine, t-BuOK | Excellent | Core strength for protection |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃/RNH₂, NaOMe | Excellent | Allows Sₙ2 on CH₂Br |
| Reducing Agents | NaBH₄, LiAlH₄, H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃ | Excellent | |
| Oxidants (Mild) | PCC, PDC, Jones, OsO₄, RCOOOH | Good | Avoid strongly acidic oxidants |
| Oxidants (Strong) | KMnO₄, CrO₃/Py, HClO₄ (in CH₂Cl₂) | Poor (Lactone formation/cleavage) | Enhanced by Lewis acids |
| Acids (Weak/Aqueous) | pH=4 RT, pH=1 RT | Good | |
| Acids (Strong/Aqueous) | pH<1 RT, pH<1 100°C, pH>12 100°C | Poor (Hydrolysis) | |
| Acids (Lewis) | TiCl₄, SnCl₄, BF₃·OEt₂ | Variable (Risk of ring opening) | Test compatibility |
| Acids (Catalytic Deprot.) | TsOH, PPTS, I₂, NaBArF₄, In(OTf)₃, Ce(OTf)₃, wet solvents | Deprotection | I₂ offers near-neutral conditions |
The choice of solvent system profoundly impacts the enantioselectivity of both the formation of the chiral 1,3-dioxane scaffold and subsequent transformations involving the C4 stereocenter. Solvent effects transcend simple polarity (dielectric constant) and involve specific solute-solvent interactions that influence catalyst conformation, transition state stability, and the effective concentration of reactants [3] [7].
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: